3-(1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
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Overview
Description
3-(1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a heterocyclic compound that combines the structural features of pyrazole, triazole, and thiadiazole rings. These types of compounds are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of the compound 3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine is tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are essential components of the cell’s cytoskeleton. They play a crucial role in many cellular processes, including mitosis, intracellular transport, and maintenance of cell shape .
Mode of Action
The compound interacts with its target, tubulin, by inhibiting its polymerization . This interaction disrupts the formation of microtubules, leading to cell cycle arrest and ultimately cell death . The compound’s antitumoral activity is primarily due to this mechanism .
Biochemical Pathways
The inhibition of tubulin polymerization affects several biochemical pathways. Most notably, it disrupts the mitotic spindle formation , which is crucial for cell division . This disruption leads to cell cycle arrest at the metaphase-anaphase transition, preventing the cell from dividing and leading to cell death .
Result of Action
The result of the compound’s action is the inhibition of cell division and the induction of cell death . This makes the compound potentially useful in the treatment of diseases characterized by uncontrolled cell division, such as cancer .
Biochemical Analysis
Biochemical Properties
3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, this compound has been found to inhibit tubulin polymerization, which is essential for cell division . Additionally, it interacts with various kinases, modulating their activity and thereby affecting cell signaling pathways . The nature of these interactions is primarily through binding to the active sites of these enzymes, leading to inhibition or activation depending on the context.
Cellular Effects
The effects of 3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by disrupting the cell cycle and inhibiting DNA replication . This compound also affects cell signaling pathways, particularly those involved in cell proliferation and survival . Furthermore, it influences gene expression by modulating transcription factors and other regulatory proteins . These effects collectively contribute to its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as kinases and tubulin, leading to their inhibition . This binding is facilitated by the unique structure of the compound, which allows it to fit into the active sites of these enzymes. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular processes, such as cell division and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine have been observed to change over time. The compound is relatively stable, with minimal degradation over extended periods . Its long-term effects on cellular function can vary. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites . These metabolites can then be excreted through the kidneys. The compound also affects metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine within cells and tissues are facilitated by various transporters and binding proteins . It is primarily transported through the bloodstream, where it binds to plasma proteins . Within cells, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its effects . The compound’s distribution is influenced by its lipophilicity, which allows it to cross cell membranes and reach its target sites .
Subcellular Localization
The subcellular localization of 3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine is critical for its activity. It has been found to localize primarily in the nucleus and mitochondria . In the nucleus, it interacts with DNA and transcription factors, modulating gene expression . In the mitochondria, it affects the mitochondrial membrane potential and induces apoptosis . The compound’s localization is facilitated by specific targeting signals and post-translational modifications that direct it to these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetyl acetone, followed by the addition of various aromatic and heterocyclic aldehydes and phenacyl bromides . The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has been studied for various scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
- 3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole
Uniqueness
3-(1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is unique due to its specific combination of pyrazole, triazole, and thiadiazole rings, which imparts distinct biological activities. Its ability to inhibit tubulin polymerization sets it apart from other similar compounds, making it a promising candidate for anticancer research .
Properties
IUPAC Name |
3-(1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N7S/c7-5-12-13-4(3-1-2-8-9-3)10-11-6(13)14-5/h1-2H,(H2,7,12)(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXJQBFOMCSIAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C2=NN=C3N2N=C(S3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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